molecular formula C8H7F3N2O B6283955 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one CAS No. 1204221-98-6

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one

Cat. No.: B6283955
CAS No.: 1204221-98-6
M. Wt: 204.15 g/mol
InChI Key: AVBAYOAVSLNNSQ-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one is a compound that belongs to the class of indazole derivatives The trifluoromethyl group in its structure is known for its significant impact on the chemical and biological properties of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a suitable radical initiator under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide, hydrogen peroxide, sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .

Scientific Research Applications

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one stands out due to the combination of the trifluoromethyl group and the indazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-one involves the condensation of 2,3,4,5-tetrahydro-1H-indazole-5-carboxylic acid with trifluoroacetic anhydride, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "2,3,4,5-tetrahydro-1H-indazole-5-carboxylic acid", "trifluoroacetic anhydride", "sodium borohydride", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2,3,4,5-tetrahydro-1H-indazole-5-carboxylic acid (1.0 g, 6.2 mmol) in methanol (20 mL) and add trifluoroacetic anhydride (1.5 mL, 12.4 mmol). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in methanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) in small portions. Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the pure product as a white solid (yield: 70%)." ] }

CAS No.

1204221-98-6

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

3-(trifluoromethyl)-1,4,6,7-tetrahydroindazol-5-one

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)7-5-3-4(14)1-2-6(5)12-13-7/h1-3H2,(H,12,13)

InChI Key

AVBAYOAVSLNNSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C(=NN2)C(F)(F)F

Purity

95

Origin of Product

United States

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